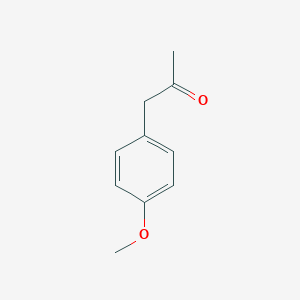

4-Methoxyphenylacetone

Description

4-Methoxyphenylacetone is a natural product found in Clausena anisata, Clausena heptaphylla, and other organisms with data available.

Properties

IUPAC Name |

1-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWKNGZODAOLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059545 | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless oily liquid with an anise type odour | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

145.00 °C. @ 25.00 mm Hg | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.073 | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-84-9 | |

| Record name | 4-Methoxyphenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-METHOXYPHENYL)-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XYW3YJJ33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: 4-Methoxyphenylacetone (4-MeO-P2P) Physicochemical Profile

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical characterization of 4-Methoxyphenylacetone (CAS 122-84-9), a critical aromatic ketone intermediate.[1][2] While widely recognized for its regulatory status as a List I chemical (US) and monitored precursor (EU) due to its role in amphetamine-type stimulant synthesis, this compound remains a legitimate building block in the development of pharmaceutical agents, including antihypertensives and specific enzyme inhibitors.[1] This document is engineered for research scientists and forensic analysts, focusing on rigorous identification standards, spectral interpretation, and stability profiles.[1]

Part 1: Chemical Identity & Structural Analysis[1][3]

This compound is a para-substituted phenylacetone derivative.[1][3] Its chemical behavior is defined by the electron-donating methoxy group at the para position, which significantly enhances the nucleophilicity of the aromatic ring compared to unsubstituted phenylacetone.[1]

| Attribute | Specification |

| IUPAC Name | 1-(4-Methoxyphenyl)propan-2-one |

| Common Synonyms | p-Anisylacetone; 4-Methoxybenzyl methyl ketone; p-Methoxy-P2P |

| CAS Registry Number | 122-84-9 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | COc1ccc(CC(C)=O)cc1 |

| InChI Key | WFWKNGZODAOLEO-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the functional decomposition of the molecule, highlighting sites of chemical reactivity and metabolic susceptibility.

Figure 1: Functional group decomposition of this compound indicating reactive centers.

Part 2: Physicochemical Profile[1][2][8]

The following data represents the consensus of experimental values derived from high-purity reference standards (>98.5% GC).

Table 1: Physical Constants

| Property | Value | Context/Notes |

| Physical State | Liquid | Colorless to pale yellow oil at STP.[1] |

| Melting Point | < -15 °C | Remains liquid even at standard freezer temperatures.[1] |

| Boiling Point | 260–262 °C | At 760 mmHg (Atmospheric).[1] |

| Boiling Point (Reduced) | 145 °C | At 25 mmHg.[1][3][4][5] |

| Density | 1.067 g/mL | At 25 °C. Denser than water.[1][3][6][4] |

| Refractive Index ( | 1.5200 – 1.5250 | High index due to aromaticity; critical for purity checks.[1] |

| Flash Point | 102 °C (215 °F) | Closed Cup.[1] Combustible but not highly flammable.[1] |

| Lipophilicity (LogP) | ~1.6 | Moderate lipophilicity; crosses blood-brain barrier easily. |

| Solubility | Immiscible | Water (<0.1 g/L).[1][6] |

| Solubility | Miscible | Ethanol, Diethyl ether, Chloroform, Acetone.[1] |

Part 3: Spectroscopic Characterization[1]

Accurate identification requires multi-modal spectroscopic analysis.[1][7] The following data serves as a reference for validating synthesized or confiscated samples.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by a distinct AA'BB' aromatic system and three singlets.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 6.80 – 7.15 | Multiplet (AA'BB') | 4H | Aromatic Ring | Distinct para-substitution pattern. |

| 3.79 | Singlet | 3H | -OCH₃ | Deshielded by oxygen; diagnostic for methoxy group.[1] |

| 3.63 | Singlet | 2H | Ar-CH₂-CO | Benzylic protons; slightly acidic due to carbonyl proximity.[1] |

| 2.14 | Singlet | 3H | -CO-CH₃ | Methyl ketone; typical range for acetyl protons.[1] |

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV

The fragmentation pattern is dominated by benzylic cleavage, a hallmark of phenylacetone derivatives.[1]

-

Molecular Ion (M⁺): m/z 164 (Moderate intensity)

-

Secondary Fragments:

Analytical Workflow Diagram

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

Part 4: Synthesis & Reactivity (Legitimate Context)

While this compound is a controlled precursor, its chemistry is relevant for legitimate organic synthesis, particularly in the creation of non-stimulant pharmaceutical intermediates.[1]

Chemical Stability

-

Oxidation: The benzylic position is susceptible to oxidation.[1] Prolonged exposure to air can lead to the formation of 4-methoxybenzoic acid (anisic acid).[1]

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8 °C to prevent autoxidation and polymerization.[1]

Key Reactions

-

Reductive Amination:

-

Knoevenagel Condensation:

-

Reacts with aldehydes at the alpha-carbon to form unsaturated ketones, used in creating liquid crystals and polymers.[1]

-

Part 5: Safety & Regulatory Compliance[1]

Handling Protocols

-

PPE: Nitrile gloves (breakthrough time >480 min), safety goggles, and lab coat.[1]

-

Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

-

Spill Management: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

Regulatory Status[1]

-

United States: List I Chemical (DEA).[1] Import/export and sales are strictly regulated under the Controlled Substances Act.[1]

-

European Union: Category 1 Precursor (Regulation (EC) No 273/2004).[1] Requires license for possession and trade.[1]

-

China: Regulated precursor.[1]

Self-Validating Compliance Check: Before acquiring or synthesizing, researchers must verify:

-

Is the end-use documented and legitimate?

-

Are DEA/National quotas available?

-

Is the storage facility secure (double-lock standard)?

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31231, this compound.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2-Propanone, 1-(4-methoxyphenyl)- Mass Spectrum.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 1-(4-methoxyphenyl)propan-2-one.[1] Retrieved from [Link]

-

Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]

Sources

- 1. CAS 122-84-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 122-84-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 122-84-9 this compound AKSci J91134 [aksci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. whitman.edu [whitman.edu]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis & Forensic Identification of 4-Methoxyphenylacetone

Executive Summary

4-Methoxyphenylacetone (4-MeO-P2P; CAS 122-84-9) is a critical substituted propiophenone derivative used legitimately in organic synthesis and illicitly as a primary precursor for the controlled substances PMA (paramethoxyamphetamine) and PMMA (paramethoxymethamphetamine).

This technical guide provides a rigorous framework for the spectroscopic characterization of 4-MeO-P2P. It focuses on distinguishing the para-isomer from its regioisomers (2- and 3-methoxy) and establishing a self-validating analytical workflow for forensic and quality control (QC) applications.

Part 1: Chemical Profile & Structural Logic

Understanding the electronic environment of 4-MeO-P2P is prerequisite to interpreting its spectral data. The molecule consists of a phenyl ring substituted at the para position with an electron-donating methoxy group (-OCH

| Parameter | Data |

| IUPAC Name | 1-(4-Methoxyphenyl)propan-2-one |

| Formula | C |

| Molecular Weight | 164.20 g/mol |

| Key Functionality | Ketone (C=O), Aryl Ether (Ar-O-C) |

| Electronic Effect | Methoxy group acts as a |

Part 2: Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the primary "fingerprint" for identification. The fragmentation of 4-MeO-P2P is dominated by benzylic cleavage rather than the McLafferty rearrangement, due to the high stability of the resulting resonance-stabilized cation.

Fragmentation Pathway Logic

-

Molecular Ion (

): Observed at m/z 164 . Usually of moderate intensity. -

-Cleavage (Base Peak): The bond between the carbonyl carbon and the benzylic carbon is cleaved (or the bond between carbonyl and methyl). However, the dominant pathway is the formation of the 4-methoxybenzyl cation (tropylium analog).

-

(164)

-

(164)

-

Secondary Fragmentation: The stable m/z 121 ion further degrades by losing formaldehyde (CH

O) or CO to form m/z 91 or m/z 77.

Visualization: Fragmentation Mechanism

The following diagram illustrates the ionization and subsequent dissociation pathways.

Caption: Primary electron ionization (EI) fragmentation pathway of this compound showing the dominant m/z 121 base peak.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the para-isomer from ortho and meta isomers. The symmetry of the para-substitution creates a characteristic AA'BB' splitting pattern in the aromatic region.

H NMR Data (400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 2.13 | Singlet (s) | 3H | -C(=O)CH | Terminal methyl group adjacent to carbonyl (deshielded). |

| 3.64 | Singlet (s) | 2H | Ar-CH | Benzylic protons. Singlet indicates no adjacent protons on the chain. |

| 3.80 | Singlet (s) | 3H | -OCH | Methoxy protons. Highly deshielded by oxygen. |

| 6.87 | Doublet (d) | 2H | Ar-H (3,5) | Ortho to methoxy group. Shielded by resonance donation. |

| 7.11 | Doublet (d) | 2H | Ar-H (2,6) | Meta to methoxy group. Less shielded. |

*Note: While often reported as doublets, this is formally an AA'BB' system (

C NMR Data (100 MHz, CDCl )

| Shift ( | Assignment |

| 29.1 | Terminal Methyl (-CH |

| 50.2 | Benzylic Carbon (-CH |

| 55.3 | Methoxy Carbon (-OCH |

| 114.2 | Aromatic C-3, C-5 (Ortho to OMe) |

| 126.5 | Aromatic C-1 (Quaternary, attached to CH |

| 130.5 | Aromatic C-2, C-6 (Meta to OMe) |

| 158.7 | Aromatic C-4 (Quaternary, attached to OMe) |

| 206.8 | Carbonyl Carbon (C=O) |

Part 4: Infrared (IR) Spectroscopy[3][4]

IR is useful for quick functional group verification but less specific for isomer differentiation than NMR.

-

1710–1715 cm

: Strong C=O stretch (saturated ketone). This distinguishes it from conjugated ketones (which would appear lower, ~1680 cm -

1245–1250 cm

: Strong C-O-C asymmetric stretch (aryl alkyl ether). -

810–840 cm

: C-H out-of-plane bending. A strong band here is indicative of para-disubstituted benzene rings.

Part 5: Experimental Protocol (Analytical)

Protocol: GC-MS Identification & Isomer Differentiation

This protocol validates the identity of 4-MeO-P2P and separates it from its ortho (2-MeO) and meta (3-MeO) isomers.

Reagents:

-

Sample (dissolved in Methanol or Ethyl Acetate).

-

Internal Standard (e.g., Diphenylmethane or Tetradecane).

Instrument Parameters (Agilent 7890/5977 or equivalent):

-

Column: DB-5MS or HP-5MS (30m

0.25mm-

Why: Non-polar phases separate based on boiling point and polarity. The para isomer typically has the highest boiling point due to symmetry/packing.

-

-

Inlet: Split mode (20:1), 250°C.

-

Carrier Gas: Helium, 1.0 mL/min (constant flow).

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 3 min.

-

-

MS Source: EI mode (70 eV), 230°C. Scan range 40–400 amu.

Elution Order Logic: On a 5% phenyl-methylpolysiloxane column (DB-5), the elution order is typically:

-

2-Methoxyphenylacetone (Ortho): Lowest retention time (steric hindrance reduces intermolecular forces).

-

3-Methoxyphenylacetone (Meta): Intermediate.

-

This compound (Para): Highest retention time (highest symmetry/polarity interaction).

Workflow Visualization

Caption: Standardized GC-MS analytical workflow for forensic identification.

References

-

National Center for Biotechnology Information (PubChem). this compound (Compound). PubChem CID 31231. Available at: [Link]

-

Kranenburg, R. F., et al. (2019).[2] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International.[3][4] Available at: [Link]

-

NIST Mass Spectrometry Data Center. 1-(4-Methoxyphenyl)-2-propanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Specifically referencing precursor analysis sections). Available at: [Link]

Sources

Introduction: Unveiling Molecular Architecture with ¹H NMR

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxyphenylacetone

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique in modern organic chemistry, providing profound insights into the electronic structure of molecules.[1] At its core, NMR exploits the magnetic properties of atomic nuclei, particularly the proton (¹H), to generate a detailed map of a molecule's hydrogen framework.[2] This guide offers a comprehensive exploration of the ¹H NMR spectrum of this compound (also known as 1-(4-methoxyphenyl)propan-2-one), a key aromatic ketone with the chemical formula C₁₀H₁₂O₂.[3] We will delve into the principles, experimental protocols, and detailed spectral interpretation necessary for the unambiguous structural elucidation of this compound, providing researchers, scientists, and drug development professionals with a field-proven understanding of this analysis.

Part 1: Foundational Principles of ¹H NMR Spectroscopy

A coherent interpretation of any ¹H NMR spectrum rests on understanding four key pillars of information it provides.[4][5]

-

Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) reflects the local electronic environment of a proton.[4] Electron-withdrawing groups deshield a proton, shifting its signal "downfield" (to a higher ppm value), while electron-donating groups shield it, causing an "upfield" shift (lower ppm).[6] The standard reference point is Tetramethylsilane (TMS), set at 0 ppm.[6]

-

Integration: The area under each signal is directly proportional to the number of protons generating that signal.[4][5] This provides a quantitative ratio of the different types of protons in the molecule.

-

Multiplicity (Spin-Spin Splitting): This refers to the splitting of a single proton signal into multiple peaks (e.g., a singlet, doublet, triplet).[7] This phenomenon arises from the magnetic influence of non-equivalent protons on adjacent carbon atoms. The splitting pattern is governed by the n+1 rule , where 'n' is the number of neighboring, non-equivalent protons, providing crucial connectivity information.[7]

-

Coupling Constant (J): The distance between the sub-peaks of a split signal is the coupling constant, measured in Hertz (Hz).[8] This value is independent of the spectrometer's magnetic field strength and provides detailed information about the dihedral angle and connectivity between coupled protons.[8]

Part 2: A Self-Validating Experimental Protocol for Data Acquisition

The integrity of NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition. The following protocol is designed to ensure high-quality, reproducible results.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh between 5–25 mg of this compound for a standard ¹H NMR experiment.[9] This concentration is optimal for achieving a high signal-to-noise ratio in a short acquisition time.

-

Solvent Selection and Dissolution:

-

Causality: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is essential.[10] The spectrometer's frequency lock relies on the deuterium signal, and using a non-deuterated solvent would result in a massive solvent signal that would obscure the analyte's signals.[11]

-

Procedure: Dissolve the weighed sample in approximately 0.6–0.7 mL of CDCl₃ in a small vial.[12] Ensure complete dissolution, using a vortex mixer if necessary. The residual proton signal for CDCl₃ appears at ~7.26 ppm and should be noted.[13]

-

-

Transfer to NMR Tube: Transfer the homogeneous solution into a clean, high-quality NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity.

-

Spectrometer Setup:

-

Locking: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium frequency of the solvent, which stabilizes the magnetic field.

-

Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the main magnetic field (B₀) across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks and better resolution.

-

-

Data Acquisition and Processing:

-

The sample is irradiated with radiofrequency pulses, and the resulting signal, known as the Free Induction Decay (FID), is detected.

-

A mathematical operation, the Fourier Transform (FT), is applied to the FID to convert the time-domain signal into the familiar frequency-domain spectrum (intensity vs. ppm).

-

Finally, phase and baseline corrections are applied to the spectrum to ensure accurate peak shapes and integrations.

-

Part 3: In-Depth Spectral Analysis of this compound

The molecular structure of this compound dictates a specific and predictable ¹H NMR spectrum with four distinct signals.

Molecular Structure and Proton Environments

Caption: Structure of this compound with proton assignments.

Signal Interpretation and Justification

The ¹H NMR spectrum is characterized by the following signals:

-

Signal A (Methyl Ketone, -COCH₃):

-

Chemical Shift (δ): Expected around 2.15 ppm. Protons adjacent to a carbonyl group typically resonate in the 2.0–2.4 ppm range.[14]

-

Integration: Integrates to 3 protons.

-

Multiplicity: A singlet . There are no protons on the adjacent carbonyl carbon, so n=0, and according to the n+1 rule, the signal is a singlet (0+1=1).

-

-

Signal B (Methylene, -CH₂-):

-

Chemical Shift (δ): Expected around 3.62 ppm. These are benzylic protons, which typically appear around 2.0-3.0 ppm.[15] However, their proximity to the electron-withdrawing carbonyl group further deshields them, shifting them further downfield.

-

Integration: Integrates to 2 protons.

-

Multiplicity: A singlet . The adjacent carbon is the quaternary carbon of the aromatic ring, which has no protons. The other adjacent carbon is the carbonyl carbon, also with no protons. Therefore, n=0, resulting in a singlet.

-

-

Signal C (Aromatic, Ar-H):

-

Chemical Shift (δ): The four aromatic protons are not chemically equivalent. The para-substitution pattern creates an AA'BB' system, which often simplifies to two distinct doublets.

-

The two protons ortho to the electron-donating methoxy group (a shielding group) are expected upfield, around 6.86 ppm .

-

The two protons ortho to the electron-withdrawing acetylmethyl group (a deshielding group) are expected downfield, around 7.11 ppm . Aromatic protons generally resonate between 6.5-8.0 ppm.[15]

-

-

Integration: Each doublet integrates to 2 protons, for a total of 4 aromatic protons.

-

Multiplicity: Two doublets . Each set of aromatic protons is split only by its ortho neighbor on the ring, resulting in a doublet. The coupling constant (³J) for this ortho-coupling is typically in the range of 7–9 Hz.

-

-

Signal D (Methoxy, -OCH₃):

-

Chemical Shift (δ): Expected around 3.79 ppm. Protons on a carbon attached to an oxygen atom (ether linkage) typically appear in the 3.5–5.5 ppm range.[6]

-

Integration: Integrates to 3 protons.

-

Multiplicity: A singlet . The adjacent oxygen atom has no protons, and the adjacent aromatic carbon is quaternary. With n=0, the signal is a singlet.

-

Data Summary Table

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| a | -COCH₃ | 2.15 | 3H | Singlet | N/A |

| b | -CH₂- | 3.62 | 2H | Singlet | N/A |

| c | Ar-H | 6.86, 7.11 | 2H, 2H | Doublet | ~8-9 Hz |

| d | -OCH₃ | 3.79 | 3H | Singlet | N/A |

| Note: Chemical shift values are predictions and may vary slightly based on solvent, concentration, and spectrometer frequency. Data is compiled with reference to the Spectral Database for Organic Compounds (SDBS).[16][17] |

Conclusion: A Self-Validating Structural Portrait

The ¹H NMR spectrum of this compound serves as a self-validating system for its molecular structure. The presence of four distinct signals with an integration ratio of 3:2:4:3 is in perfect agreement with the 12 protons in the molecule. The chemical shifts of the aliphatic singlets confirm the methyl ketone and methoxy environments, while the benzylic singlet confirms the -CH₂CO- moiety. Critically, the appearance of the aromatic region as two doublets, each integrating to two protons, provides definitive evidence for a 1,4-disubstituted (para) benzene ring. This comprehensive analysis, grounded in fundamental principles and rigorous experimental protocol, exemplifies the power of ¹H NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Monash University. (n.d.). Spectral database for organic compounds: SDBS. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Karnatak University. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Homepage. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. longdom.org [longdom.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. organomation.com [organomation.com]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]

- 17. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Methoxyphenylacetone

Introduction

4-Methoxyphenylacetone, also known as 1-(4-methoxyphenyl)propan-2-one, is a chemical compound of significant interest in various fields of chemical and forensic sciences.[1] Its structural elucidation and characterization are paramount for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful and indispensable tool for the unambiguous determination of the molecular structure of this compound. This technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of this compound, delving into the theoretical underpinnings of the observed spectral data, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectrum.

Theoretical Framework: Understanding ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, making it possible to distinguish between different carbon atoms within a molecule. The chemical shift values, reported in parts per million (ppm), are measured relative to a standard reference compound, typically tetramethylsilane (TMS).[2]

Several factors influence the ¹³C chemical shift, including the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects. For aromatic compounds like this compound, the position of substituents on the benzene ring significantly impacts the chemical shifts of the aromatic carbons.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered as follows:

Figure 1. Molecular structure and carbon numbering of this compound.

Experimental ¹³C NMR Data

The ¹³C NMR spectral data for this compound was obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was recorded in a deuterated chloroform (CDCl₃) solution. The chemical shifts are reported in ppm relative to TMS.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 130.4 |

| C2 & C6 | 129.8 |

| C3 & C5 | 113.9 |

| C4 | 158.4 |

| C7 (CH₂) | 49.5 |

| C8 (C=O) | 207.2 |

| C9 (CH₃) | 29.1 |

| C10 (OCH₃) | 55.2 |

Table 1. Experimental ¹³C NMR Chemical Shifts of this compound.

Spectral Interpretation and Analysis

The ¹³C NMR spectrum of this compound displays a total of 8 distinct signals, consistent with the molecular symmetry.

-

Carbonyl Carbon (C8): The signal at 207.2 ppm is characteristic of a ketone carbonyl carbon. This region of the spectrum is typically where carbons double-bonded to an oxygen atom resonate.[3]

-

Aromatic Carbons (C1-C6): The signals in the range of 113.9 ppm to 158.4 ppm are attributed to the carbons of the benzene ring.

-

C4 (158.4 ppm): This downfield shift is due to the direct attachment of the electron-donating methoxy group. The oxygen atom deshields the attached carbon, causing it to resonate at a lower field.

-

C3 and C5 (113.9 ppm): These carbons are ortho to the methoxy group and meta to the acetone group. The electron-donating resonance effect of the methoxy group increases the electron density at these positions, causing a significant upfield shift (shielding). The two carbons are chemically equivalent due to the plane of symmetry in the molecule, hence they appear as a single signal.

-

C2 and C6 (129.8 ppm): These carbons are meta to the methoxy group and ortho to the acetone group. The influence of the methoxy group at the meta position is minimal. The electron-withdrawing nature of the acetone group deshields these carbons. Their chemical equivalence results in a single peak.

-

C1 (130.4 ppm): This quaternary carbon is para to the methoxy group and directly attached to the acetone side chain. It is deshielded by the electron-withdrawing effect of the carbonyl group.

-

-

Methoxy Carbon (C10): The signal at 55.2 ppm is characteristic of a methoxy group attached to an aromatic ring. The electronegative oxygen atom causes a downfield shift compared to a standard alkyl carbon.[4][5]

-

Methylene Carbon (C7): The peak at 49.5 ppm corresponds to the methylene (-CH₂-) carbon of the acetone side chain.

-

Methyl Carbon (C9): The signal at 29.1 ppm is assigned to the terminal methyl (-CH₃) carbon of the acetone group.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent and concentration can affect chemical shifts and signal-to-noise.

-

Procedure:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-characterized.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. NMR Instrument Setup and Calibration:

-

Rationale: Proper instrument setup and calibration are essential for accurate and reliable data.

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This ensures high resolution and accurate peak shapes.

-

3. ¹³C NMR Data Acquisition:

-

Rationale: The acquisition parameters determine the quality of the final spectrum.

-

Procedure:

-

Select a standard proton-decoupled ¹³C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.

-

Employ a relaxation delay (e.g., 2 seconds) to allow for the full relaxation of the carbon nuclei between scans, which is important for quantitative analysis, although less critical for simple identification.

-

4. Data Processing:

-

Rationale: Proper data processing is necessary to obtain a clear and interpretable spectrum.

-

Procedure:

-

Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline correct the spectrum to remove any rolling or distortion.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks if quantitative information is desired, though peak heights in a standard ¹³C NMR spectrum are not directly proportional to the number of carbons.

-

Figure 2. Experimental workflow for ¹³C NMR analysis.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By understanding the theoretical principles of ¹³C NMR and the influence of the molecular structure on chemical shifts, researchers can confidently identify and characterize this compound. The detailed experimental protocol offers a robust framework for obtaining high-quality spectral data, ensuring scientific integrity and reproducibility in the laboratory. The provided data and interpretations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Libretexts, C. (2023, October 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: FT-IR Analysis of 4-Methoxyphenylacetone (CAS 122-84-9)

Executive Summary

This technical guide provides a rigorous analytical framework for the identification and characterization of 4-Methoxyphenylacetone (4-MPA) using Fourier Transform Infrared Spectroscopy (FT-IR). As a structural isomer of other methoxylated P2P precursors, 4-MPA requires precise spectral interpretation to distinguish it from ortho- and meta- isomers. This guide prioritizes Attenuated Total Reflectance (ATR) sampling due to the substance's physical state (oil) and details the specific vibrational modes—particularly the non-conjugated carbonyl and para-substituted aromatic out-of-plane bending—that serve as definitive chemical fingerprints.

Chemical Context & Molecular Architecture[1]

This compound (also known as p-Methoxybenzyl methyl ketone) is a ketone precursor often analyzed in forensic and pharmaceutical contexts. Its structural integrity is defined by three distinct moieties that drive its IR absorption profile:

-

The Aromatic Ring: A benzene ring substituted at the 1 and 4 positions (para-substitution).

-

The Methoxy Group: An ether linkage (-O-CH₃) attached to the ring.

-

The 2-Propanone Chain: A ketone group separated from the aromatic ring by a methylene bridge (-CH₂-).

Critical Structural Note: Unlike acetophenones, the carbonyl group in 4-MPA is not conjugated with the aromatic ring. This lack of conjugation shifts the carbonyl stretching frequency to a higher wavenumber compared to conjugated analogs, a key diagnostic feature.

| Property | Specification |

| CAS Number | 122-84-9 |

| Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Physical State | Clear to pale yellow oily liquid |

| Boiling Point | ~260°C |

Experimental Methodology: ATR-FTIR Protocol

Given 4-MPA's liquid state and high boiling point, ATR (Attenuated Total Reflectance) is the superior sampling method over transmission cells, eliminating pathlength calculation errors and interference fringes.

Instrumentation & Parameters

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

-

Crystal Material: Diamond (preferred for durability) or ZnSe.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for isomer splitting).

-

Scans: Minimum 16 scans (Screening) or 64 scans (High S/N Confirmation).

-

Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.

Analytical Workflow

The following diagram outlines the self-validating workflow for analyzing 4-MPA, ensuring data integrity from prep to reporting.

Figure 1: Standardized ATR-FTIR workflow for liquid ketone analysis.

Spectral Interpretation & Peak Assignment

The IR spectrum of 4-MPA is characterized by a lack of O-H stretching (unless wet) and a sharp, distinct carbonyl peak.

The High Wavenumber Region (3100–2800 cm⁻¹)

This region differentiates the aromatic protons from the aliphatic chain protons.

-

3050–3000 cm⁻¹: Aromatic C-H stretching (Weak to Medium).

-

2980–2830 cm⁻¹: Aliphatic C-H stretching.

-

Specific Diagnostic: The methoxy group (-OCH₃) often shows a distinct C-H stretch around 2835 cm⁻¹ , which is lower than typical alkane methyls due to the oxygen attachment.

-

The Fingerprint Region (1800–600 cm⁻¹)

This is the primary region for identification.

The Carbonyl (C=O) Vector

The ketone group is located on the propyl chain, separated from the ring.

-

Position: 1710–1716 cm⁻¹

-

Intensity: Very Strong.

-

Mechanistic Insight: If this were 4-methoxyacetophenone, the peak would shift to ~1675 cm⁻¹ due to resonance delocalization reducing the bond order. The presence of the peak >1700 cm⁻¹ confirms the non-conjugated nature of the ketone in 4-MPA.

The Ether (C-O-C) Vector

The methoxy group provides two massive bands.

-

Asymmetric Stretch (Ar-O-C): 1240–1260 cm⁻¹ (Typically the second strongest peak after Carbonyl).

-

Symmetric Stretch: 1020–1040 cm⁻¹ .

The Aromatic Substitution Vector

Distinguishing the para (1,4) isomer from ortho (1,2) or meta (1,3).

-

Para-Substitution: Characterized by a strong C-H out-of-plane (oop) bending vibration in the 800–850 cm⁻¹ range (often ~830 cm⁻¹).

-

Differentiation: Ortho isomers typically show a band near 750 cm⁻¹; Meta isomers show bands near 780 cm⁻¹ and 690 cm⁻¹.

Consolidated Assignment Table

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Aromatic C-H | Stretching | 3000 – 3060 | Weak | Confirm unsaturation |

| Aliphatic C-H | Stretching (asym/sym) | 2900 – 2980 | Medium | Propyl chain presence |

| Methoxy C-H | Stretching | ~2835 | Weak | O-CH₃ indicator |

| Ketone (C=O) | Stretching | 1710 – 1716 | Strong | Non-conjugated ketone |

| Aromatic Ring | C=C Ring Stretch | 1610, 1510 | Medium | Benzene ring skeleton |

| Ether (Ar-O-C) | Asym. Stretching | 1240 – 1255 | Strong | Aryl ether linkage |

| Ether (O-CH₃) | Sym. Stretching | 1020 – 1040 | Medium | Methoxy group |

| Para-Substituted | C-H OOP Bending | 815 – 840 | Strong | Isomer ID (1,4-sub) |

Isomer Differentiation Logic

In forensic and research applications, distinguishing 4-MPA from its isomers is critical. The following decision tree illustrates the spectral logic used to confirm the para isomer.

Figure 2: Spectral decision tree for differentiating Methoxyphenylacetone isomers.

Validation & Common Interferences

To ensure Trustworthiness in the analysis, researchers must account for common contaminants that can distort the spectrum.

-

Water (Moisture):

-

Solvent Residues:

-

Ethyl Acetate: Additional carbonyl shoulder at 1740 cm⁻¹.

-

Dichloromethane: Strong bands at 700–750 cm⁻¹ (can mask the para-substitution peak).

-

-

Precursor Contamination (4-Methoxybenzaldehyde):

Calibration Standard

For quantitative workflows or strict validation, run a Polystyrene Film standard. Ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the certified value before analyzing the 4-MPA sample.

References

-

National Institute of Standards and Technology (NIST). this compound Mass and IR Spectra.[5] NIST Chemistry WebBook, SRD 69.[1][6] [Link][1][6]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Version 8.0, 2019. (Category A Analytical Methods).[7][8][9][10] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for interpretation of para-substituted aromatics and non-conjugated ketones). [Link]

Sources

- 1. 4-Acetylanisole [webbook.nist.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. spectra-analysis.com [spectra-analysis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]

- 6. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 7. ojp.gov [ojp.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. drawellanalytical.com [drawellanalytical.com]

Technical Guide: Mass Spectrometry Fragmentation of 4-Methoxyphenylacetone

Executive Summary

4-Methoxyphenylacetone (4-MeO-P2P; CAS: 122-84-9) is a critical analytical target, primarily due to its role as a primary precursor in the synthesis of 4-methoxymethamphetamine (PMMA) and 4-methoxyamphetamine (PMA)—substances with high toxicity profiles often found in illicit drug supplies.

This guide provides a definitive technical analysis of the Electron Ionization (EI) mass spectral fragmentation of 4-MeO-P2P. Unlike generic spectral libraries, this document focuses on the mechanistic causality of ion formation, providing researchers with the logic required to defend analytical results in forensic and clinical settings. We will establish why the m/z 121 and m/z 43 ions dominate the spectrum and how to leverage their abundance ratios to distinguish the para- isomer from its meta- and ortho- regioisomers.

Chemical Identity & Structural Basis

Before analyzing fragmentation, we must understand the electronic environment of the molecule. The 4-methoxy group is a strong electron-donating group (EDG) via resonance, which significantly stabilizes cationic intermediates formed during ionization.

| Property | Detail |

| IUPAC Name | 1-(4-methoxyphenyl)propan-2-one |

| Common Name | This compound; Anisylacetone |

| Formula | |

| Molecular Weight | 164.20 g/mol |

| Key Functional Groups | Methyl Ketone (side chain), Anisole (aromatic core) |

Experimental Protocol: Self-Validating Methodology

To reproduce the fragmentation patterns described below, the following GC-MS parameters are recommended. These align with SWGDRUG and NIST standard operating procedures for forensic analysis.

Rationale: Standardizing source temperature and ionization energy is critical. Lower energies (e.g., 20 eV) will alter the 121:43 ratio, potentially leading to misidentification of isomers.

Table 1: Recommended GC-MS Parameters

| Parameter | Setting | Technical Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization for library matching. |

| Electron Energy | 70 eV | Standard energy to ensure reproducible fragmentation patterns comparable to NIST/Wiley libraries. |

| Source Temp | 230 °C | Sufficient to prevent condensation but minimizes thermal degradation of the ketone. |

| Transfer Line | 280 °C | Prevents cold-spot condensation of the relatively high-boiling precursor. |

| Column Phase | 5% Phenyl-Methyl | Standard non-polar phase (e.g., DB-5MS, HP-5) provides adequate retention. |

| Scan Range | m/z 35–350 | Captures the acetyl fragment (43) and molecular ion (164) without low-mass background noise. |

Fragmentation Mechanics: The Core Analysis

The mass spectrum of 4-MeO-P2P is defined by a competition between two primary alpha-cleavage pathways. Understanding this competition is the key to interpreting the spectrum.

The Molecular Ion ( m/z 164)

The molecular ion at m/z 164 is observable but typically of moderate intensity (15–30%). The presence of the aromatic ring stabilizes the radical cation, preventing total fragmentation, but the labile bond alpha to the carbonyl promotes rapid dissociation.

The Base Peak: m/z 121 (4-Methoxybenzyl Cation)

In the para- isomer (4-MeO-P2P), the base peak is almost exclusively m/z 121 .

-

Mechanism: Inductive cleavage occurs at the alpha-carbon bond between the methylene group and the carbonyl carbon.

-

Driving Force: This cleavage generates a 4-methoxybenzyl cation . This ion is exceptionally stable due to the resonance donation of the lone pair from the methoxy oxygen into the benzene ring.

-

Rearrangement: The 4-methoxybenzyl cation often undergoes ring expansion to form the even more stable methoxytropylium ion .

-

Diagnostic Value: The dominance of m/z 121 is the primary marker for the para- substitution pattern.

The Acylium Ion: m/z 43

The second most prominent peak is m/z 43 (

-

Mechanism: This is the complementary alpha-cleavage product. If the charge remains on the acetyl fragment rather than the benzyl fragment, m/z 43 is observed.

-

Abundance: While intense, it is secondary to m/z 121 in the para- isomer because the resonance-stabilized benzyl cation is thermodynamically favored over the acylium ion.

Secondary Fragments

-

m/z 91 (

): Formed by the loss of formaldehyde ( -

m/z 77 (

): Phenyl cation, resulting from further degradation of the aromatic core.

Visualizing the Pathway

The following diagram maps the competitive kinetics between the formation of the diagnostic benzyl cation and the acetyl fragment.

Figure 1: Competitive fragmentation pathways of this compound. The red path indicates the thermodynamically favored formation of the base peak.

Critical Isomer Differentiation

In forensic analysis, distinguishing 4-MeO-P2P from its isomers (2-MeO-P2P and 3-MeO-P2P) is mandatory. While they share the same molecular weight (164), their fragmentation kinetics differ significantly due to the position of the electron-donating methoxy group.

Table 2: Isomeric Diagnostic Criteria

| Isomer | Base Peak (100%) | Key Mechanistic Difference |

| 4-MeO-P2P (Para) | m/z 121 | Para- resonance stabilization maximizes the stability of the benzyl cation. |

| 3-MeO-P2P (Meta) | m/z 43 | The meta- position cannot effectively stabilize the positive charge on the benzylic carbon via resonance. Therefore, the acetyl ion (m/z 43) becomes the base peak.[1] |

| 2-MeO-P2P (Ortho) | m/z 91 / 121 | Shows a distinctive "Ortho Effect." The proximity of the side chain often facilitates the loss of water or alcohols, and suppresses the clean formation of m/z 121 compared to the para- isomer. |

Application Note: If your mass spectrum shows m/z 43 as the base peak with a weak m/z 121, you are likely analyzing the meta- isomer, not the para- precursor used for PMA/PMMA synthesis.

References

-

SWGDRUG. (2025). SWGDRUG Mass Spectral Library, Version 3.14. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

NIST. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Aalberg, L., et al. (2000). "Chromatographic and mass spectral methods of identification for the side chain and ring regioisomers of methylenedioxymethamphetamine." Journal of Chromatographic Science. (Contextual grounding for regioisomer differentiation). [Link]

Sources

4-Methoxyphenylacetone chemical structure and properties

Structural Dynamics, Synthetic Mechanistics, and Analytical Profiling

Executive Summary & Regulatory Context

4-Methoxyphenylacetone (CAS: 122-84-9), also known as p-anisylacetone or 1-(4-methoxyphenyl)propan-2-one, is a ketone intermediate of significant interest in organic synthesis and forensic chemistry. Structurally, it serves as a functionalized phenylacetone derivative where the para-position is substituted with a methoxy group.

While it is a legitimate precursor for the synthesis of non-controlled pharmaceutical intermediates (e.g., in the fragrance industry and specific tyrosine-derivative pathways), it is heavily regulated in many jurisdictions due to its utility as a direct precursor for 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA), both of which are controlled substances with high toxicity profiles.

Regulatory Status:

-

United States: Listed as a potential precursor; transactions are monitored under the Chemical Diversion and Trafficking Act.

-

Global: Monitored by the International Narcotics Control Board (INCB) as a Category I precursor in many nations.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule exhibits a dual nature: a lipophilic aromatic core and a polar carbonyl functionality. This amphiphilic character dictates its solubility profile and extraction behavior.

Physicochemical Constants

| Property | Value | Note |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | Oxidizes to amber upon air exposure |

| Boiling Point | 266–268 °C | At 760 mmHg (Atmospheric) |

| Boiling Point (Reduced) | 130–135 °C | At 10–12 mmHg |

| Density | 1.067 g/mL | At 25 °C |

| Refractive Index ( | 1.5250 | |

| Solubility | Ethanol, Diethyl Ether, Chloroform | Insoluble in water |

Spectroscopic Signature (NMR Data)

Predicted and literature-verified shifts for structural confirmation.

¹H NMR (400 MHz, CDCl₃):

-

δ 2.14 (s, 3H): Methyl ketone protons (

). -

δ 3.64 (s, 2H): Benzylic methylene protons (

). -

δ 3.80 (s, 3H): Methoxy protons (

). -

δ 6.86 (d, J=8.7 Hz, 2H): Aromatic protons ortho to methoxy.

-

δ 7.11 (d, J=8.7 Hz, 2H): Aromatic protons meta to methoxy.

¹³C NMR (100 MHz, CDCl₃):

-

δ 29.1 (

ketone), 50.2 ( -

114.2, 130.5 (Ar-CH), 126.4 (Ar-C quaternary), 158.7 (Ar-C-O), 206.5 (

).

Synthetic Mechanistics: The Wacker Oxidation Pathway[4][5]

The most chemically elegant route to this compound involves the Wacker oxidation of 4-allylanisole (estragole). This process utilizes a Palladium(II) catalyst to oxidize the terminal alkene to a methyl ketone.[1]

Mechanism Description

-

Coordination: The alkene (4-allylanisole) coordinates to the Pd(II) center.

-

Hydroxypalladation: Water attacks the activated alkene, forming a Pd-C

-bond. Regioselectivity is Markovnikov, placing the oxygen at the internal carbon. - -Hydride Elimination: Formation of the enol complex and reduction of Pd(II) to Pd(0).

-

Tautomerization: The enol rearranges to the thermodynamically stable ketone (this compound).

-

Catalyst Regeneration: Cu(II) re-oxidizes Pd(0) to Pd(II), and oxygen re-oxidizes the reduced Cu(I) species.

Figure 1: Catalytic cycle of the Wacker oxidation transforming 4-allylanisole to this compound.

Technical Protocol: Purification via Bisulfite Adduct

Because this compound is a methyl ketone, it can be selectively purified from non-carbonyl impurities (such as unreacted estragole or polymeric byproducts) using sodium bisulfite. This is a self-validating purification method: if the solid adduct does not form, the ketone is absent or highly impure.

Reagents

-

Saturated Sodium Bisulfite (

) solution (freshly prepared).[2] -

Solvents: Ethanol, Toluene (or Dichloromethane), Sodium Bicarbonate (

).

Step-by-Step Methodology

-

Adduct Formation:

-

Dissolve the crude oil in a minimal amount of ethanol (approx. 1:1 volume ratio).

-

Add an excess (1.5 eq) of saturated aqueous

solution with vigorous stirring. -

Observation: A white crystalline precipitate (the bisulfite addition product) should form within 15–30 minutes.

-

Mechanism:[3][4][5][6][7] Nucleophilic attack of the bisulfite ion on the carbonyl carbon forms a tetrahedral sulfonate salt.

-

-

Isolation & Washing:

-

Filter the crystalline solid using vacuum filtration.

-

Wash the filter cake with diethyl ether or toluene.

-

Causality: The non-polar organic wash removes unreacted alkenes and non-carbonyl impurities which remain in the filtrate. The adduct remains solid.

-

-

Regeneration:

-

Suspend the washed solid in water.

-

Slowly add 10% aqueous

or -

Caution: Evolution of

gas is possible; perform in a fume hood.[7] -

The solid will dissolve, and an oily layer of pure this compound will separate.

-

-

Extraction:

-

Extract the aqueous mixture with dichloromethane (DCM).

-

Dry the DCM layer over anhydrous

, filter, and evaporate the solvent to yield the purified ketone.

-

Figure 2: Workflow for the selective purification of methyl ketones via bisulfite adduct formation.

Analytical Forensics: Mass Spectrometry

In GC-MS analysis, this compound displays a characteristic fragmentation pattern driven by alpha-cleavage.

Fragmentation Pathway:

-

Molecular Ion (

): m/z 164 (often distinct). -

Base Peak (m/z 121): The bond between the carbonyl carbon and the benzylic carbon breaks (alpha-cleavage). This generates the stable 4-methoxybenzyl cation (tropylium-like resonance stability).

-

Acylium Ion (m/z 43): The acetyl fragment (

) is also formed but is common to all methyl ketones.

Diagnostic Ratio: The presence of a dominant m/z 121 peak alongside m/z 164 is highly diagnostic for the 4-methoxybenzyl moiety.

Biological Implications & Metabolism[11]

Understanding the metabolic fate of this compound is critical for toxicological assessment.

Metabolic Pathways (Cytochrome P450):

-

O-Demethylation: The methoxy group is a prime target for CYP2D6 and CYP3A4 enzymes, leading to the formation of 4-hydroxyphenylacetone.

-

Carbonyl Reduction: The ketone group is susceptible to cytosolic reductases, converting the molecule to the corresponding alcohol, 1-(4-methoxyphenyl)propan-2-ol.

Figure 3: Predicted Phase I metabolic biotransformations mediated by hepatic enzymes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31231, this compound. Retrieved from [Link]

- Tsuji, J. (1984).Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.

-

Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-(4-Methoxyphenyl)-2-propanone Mass Spectrum. Retrieved from [Link]

Sources

- 1. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 5. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenylacetone Leveraging Friedel-Crafts Chemistry

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for producing 4-methoxyphenylacetone (PMPA), a key intermediate in the pharmaceutical and fragrance industries. While a direct Friedel-Crafts acylation of anisole to yield PMPA is chemically challenging, this paper explores mechanistically related and multi-step pathways that effectively utilize the principles of Friedel-Crafts chemistry. We will dissect the theoretical hurdles of a direct acylation, present a viable Friedel-Crafts alkylation approach, and detail robust multi-step syntheses involving Friedel-Crafts-derived intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of synthetic routes to this important ketone.

Introduction and Strategic Overview

This compound, also known as anisylacetone, is a valuable organic intermediate primarily used in the synthesis of pharmaceuticals and as a component in fragrance formulations.[1] Its synthesis is a topic of significant interest for achieving efficient, scalable, and high-purity production.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts, is a cornerstone of synthetic organic chemistry, providing a powerful method for attaching alkyl or acyl substituents to an aromatic ring.[2] The acylation variant is particularly notable for producing aromatic ketones, proceeding via an electrophilic aromatic substitution mechanism where an acylium ion acts as the electrophile.[3]

A superficial analysis might suggest a direct Friedel-Crafts acylation of anisole with an acylating agent corresponding to the acetone moiety (e.g., acetoacetyl chloride) to form this compound. However, this direct approach is fraught with challenges, primarily due to the instability and reactivity of the required acylating agent. This guide, therefore, adopts a more nuanced and practical approach. We will explore two primary, field-proven strategies that leverage the core principles of Friedel-Crafts chemistry:

-

Strategy 1: Direct Friedel-Crafts Alkylation. This approach utilizes chloroacetone to alkylate anisole, providing the most direct route to the target carbon skeleton.

-

Strategy 2: Multi-Step Synthesis via a Friedel-Crafts Acylation Intermediate. This more versatile strategy involves an initial, classical Friedel-Crafts acylation to produce a stable intermediate, which is then elaborated to the final product.

The Direct Approach: Friedel-Crafts Alkylation of Anisole with Chloroacetone

While not a true acylation, the reaction of anisole with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) represents the most direct synthetic equivalent. This reaction is technically a Friedel-Crafts alkylation, as the electrophile is a carbocation or a polarized alkyl halide complex.

Causality of Experimental Design

The methoxy group (-OCH₃) of anisole is a potent activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance, the para product, this compound, is significantly favored. Aluminum chloride is the catalyst of choice, as it effectively polarizes the C-Cl bond in chloroacetone, generating a sufficiently electrophilic species to be attacked by the electron-rich anisole ring. The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and ensure selectivity.[4]

Reaction Mechanism

The reaction proceeds through a classical electrophilic aromatic substitution pathway.

Sources

The Dakin-West Reaction: Mechanistic Principles and Synthetic Applications

[1][2]

Executive Summary

The Dakin-West reaction is a fundamental C-C bond-forming transformation in organic synthesis, facilitating the direct conversion of

This guide analyzes the reaction's kinetic drivers, specifically comparing the classical pyridine-mediated pathway with the Steglich modification (DMAP catalysis), which allows for milder conditions and higher enantiomeric retention in specific substrates.

Mechanistic Architecture

The reaction proceeds through a complex sequence involving cyclization, mesoionic intermediates, and decarboxylation.[1][3] Understanding the "Azlactone Pathway" is critical for optimizing yield and suppressing racemization.

The Azlactone Pathway

Current consensus (supported by Steglich and Huisgen) posits that the reaction does not proceed via simple acylation-decarboxylation but rather through an oxazolone (azlactone) intermediate.

-

Activation: The

-amino acid reacts with the anhydride to form a mixed anhydride.[1] -

Cyclization: Intramolecular nucleophilic attack by the amide oxygen forms the 5(4H)-oxazolone (Azlactone) .

-

Ionization: Base-mediated deprotonation creates a resonance-stabilized mesoionic 1,3-oxazol-5-olate (Munchnone-like species).

-

Electrophilic Attack: The mesoionic species undergoes C-acylation at the 4-position.

-

Ring Opening & Decarboxylation: The ring opens via nucleophilic attack (by acetate or solvent), followed by decarboxylation to yield the

-acetamido ketone.

Mechanistic Visualization

The following diagram details the transformation from Amino Acid to

Figure 1: The stepwise mechanism of the Dakin-West reaction via the Azlactone intermediate.

Methodological Variations: Classical vs. Steglich

The choice of base and catalyst significantly impacts the reaction temperature and the integrity of the substrate.

| Feature | Classical Conditions | Steglich Modification |

| Reagents | Acetic Anhydride + Pyridine (Solvent) | Acetic Anhydride + Pyridine + DMAP (Catalytic) |

| Temperature | Reflux (100°C - 140°C) | Room Temperature to 60°C |

| Reaction Time | 6 - 24 Hours | 30 Minutes - 4 Hours |

| Mechanism | Thermal generation of enolate | Nucleophilic catalysis (N-acylpyridinium species) |

| Substrate Scope | Robust amino acids (e.g., Phenylalanine) | Sensitive or sterically hindered substrates |

| Racemization | Complete (via mesoionic intermediate) | Complete (intrinsic to mechanism), though milder conditions reduce side-reactions |

The Steglich Modification

Introduced to overcome the harsh conditions of the classical method, the addition of 4-Dimethylaminopyridine (DMAP) allows the reaction to proceed at significantly lower temperatures. DMAP acts as a hyper-nucleophilic acylation catalyst, rapidly generating the active N-acyl species and facilitating the formation of the azlactone.

General Experimental Protocol

Target: Synthesis of 3-acetamido-4-phenylbutan-2-one (from Phenylalanine).

Note: This protocol produces the

Reagents & Stoichiometry

-

Substrate: L-Phenylalanine (10 mmol, 1.65 g)

-

Solvent/Base: Pyridine (30 mL)

-

Reagent: Acetic Anhydride (50 mmol, 5.1 g) - Excess required for solvent and acylation.

-

Catalyst (Optional): DMAP (0.5 mmol, 61 mg) - For Steglich conditions.

Step-by-Step Workflow

-

Preparation:

-

In a round-bottom flask equipped with a reflux condenser (and drying tube), dissolve L-Phenylalanine in Pyridine.

-

Critical: Ensure glassware is dry; anhydride hydrolysis competes with the reaction.

-

-

Addition:

-

Reaction:

-

Classical: Heat the mixture to reflux (approx. 115°C) for 6–10 hours. Evolution of CO₂ (bubbling) indicates reaction progress.

-